Fluoromethyl benzoate
Overview
Description
Fluoromethyl benzoate is an organic compound characterized by the presence of a fluoromethyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromethyl benzoate can be synthesized through several methods. One common approach involves the reaction of benzoic acid with fluoromethylating agents under specific conditions. For instance, the reaction of benzoic acid with fluoroiodomethane in the presence of a base can yield this compound . Another method involves the use of fluoromethyl sulfonates as fluoromethylating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Fluoromethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoromethyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of fluoromethyl alcohols or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzoates, while oxidation can produce carboxylic acids .
Scientific Research Applications
Fluoromethyl benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which fluoromethyl benzoate exerts its effects involves interactions with various molecular targets. The fluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Fluoromethyl benzoate can be compared with other similar compounds such as:
Methyl 4-fluorobenzoate: This compound has a similar structure but with a methyl group instead of a fluoromethyl group.
Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl group.
4-Fluoro-N-methylbenzamide: This compound contains a fluorine atom and a methyl group attached to a benzamide moiety.
Uniqueness: this compound is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
fluoromethyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLALCFPHOLSTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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